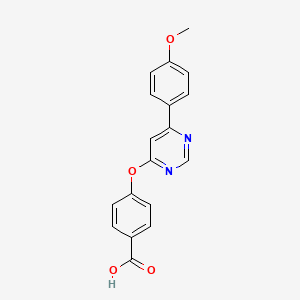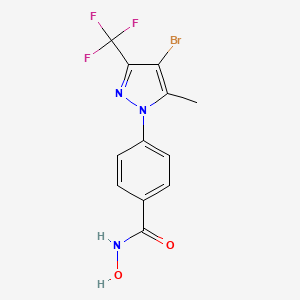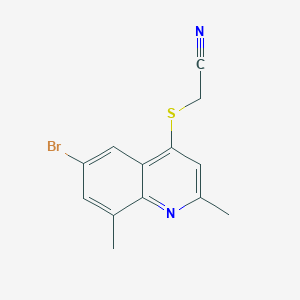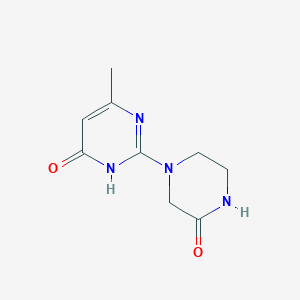
1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a compound that features a piperazine ring substituted with a sulfonyl-ethyl group, which is further attached to a 1-methyl-1H-pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves the following steps:
Formation of the Pyrazole Moiety: The 1-methyl-1H-pyrazole can be synthesized through the cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds.
Sulfonylation: The pyrazole is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Attachment to Piperazine: The sulfonylated pyrazole is reacted with piperazine in the presence of a suitable base to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Propiedades
Fórmula molecular |
C10H18N4O2S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
1-[2-(1-methylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C10H18N4O2S/c1-13-9-10(8-12-13)17(15,16)7-6-14-4-2-11-3-5-14/h8-9,11H,2-7H2,1H3 |
Clave InChI |
GTBVPVLXGUVCNV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)S(=O)(=O)CCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11793582.png)





![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)
![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)


